hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium
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Overview
Description
Hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium is a complex organic compound with the molecular formula C22H24N2O4S and a molecular weight of 412.5 g/mol . This compound is part of the indole family, which is known for its significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Substitution Reactions:
Coupling Reactions: The coupling of the indole core with other aromatic systems, such as the 2-methyl-3H-indol-3-yl group, can be performed using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress .
Chemical Reactions Analysis
Types of Reactions
Hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium can be compared with other indole derivatives:
1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: Similar in structure but contains an ethyl group instead of a hydrogen sulfate group.
3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, phosphate: Contains a phosphate group instead of a hydrogen sulfate group.
These comparisons highlight the unique properties of this compound, particularly its potential biological activities and applications .
Properties
CAS No. |
68845-14-7 |
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Molecular Formula |
C22H24N2O4S |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
hydrogen sulfate;1,3,3-trimethyl-2-[2-(2-methyl-3H-indol-3-yl)ethenyl]indol-1-ium |
InChI |
InChI=1S/C22H23N2.H2O4S/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;1-5(2,3)4/h5-14,16H,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
BDJFQERXSWMBCA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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